molecular formula C15H15N3O3 B11682626 4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid

4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid

Cat. No.: B11682626
M. Wt: 285.30 g/mol
InChI Key: VXSSDWZLWKFNRG-MHWRWJLKSA-N
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Description

4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid is a complex organic compound that features a pyrrole ring, a benzoic acid moiety, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitrobenzoic acids or halobenzoic acids.

Mechanism of Action

The mechanism of action of 4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazone linkage and benzoic acid moiety differentiate it from other pyrrole derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

4-[(E)-[[2-(1-methylpyrrol-2-yl)acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C15H15N3O3/c1-18-8-2-3-13(18)9-14(19)17-16-10-11-4-6-12(7-5-11)15(20)21/h2-8,10H,9H2,1H3,(H,17,19)(H,20,21)/b16-10+

InChI Key

VXSSDWZLWKFNRG-MHWRWJLKSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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